molecular formula C19H16N4O2 B2470825 N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-72-5

N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2470825
CAS No.: 864853-72-5
M. Wt: 332.363
InChI Key: NSGLSWIPLKWIKT-UHFFFAOYSA-N
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Description

N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a recognized, potent, and selective ATP-competitive inhibitor of Monopolar Spindle 1 Kinase (MPS1, also known as TTK). [1] MPS1 is a crucial regulator of the spindle assembly checkpoint (SAC), a mechanism that ensures the accurate segregation of chromosomes during mitosis. By inhibiting MPS1 kinase activity, this compound induces premature mitotic exit characterized by severe chromosome mis-segregation and genomic instability, ultimately leading to aneuploidy and apoptosis in cancer cells. [2] Its research value is particularly high in the investigation of cancers with chromosomal instability, as it can be used to selectively target and eliminate aneuploid cancer cells. This molecule serves as a critical chemical probe for dissecting the functional roles of MPS1 in cell cycle control, for validating MPS1 as a therapeutic target, and for exploring novel anti-mitotic cancer therapeutic strategies in preclinical models. Its well-defined mechanism provides a powerful tool for researchers studying targeted oncology and mitotic catastrophe.

Properties

IUPAC Name

N,6-dimethyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-21(13-8-4-3-5-9-13)19(25)15-12-14-17(22(15)2)20-16-10-6-7-11-23(16)18(14)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLSWIPLKWIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide , also known by its CAS number 724739-62-2, belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C19H16N4O2
  • Molecular Weight : 332.36 g/mol
  • CAS Number : 724739-62-2
  • Density : 1.33 g/cm³ (predicted)
  • pKa : 13.52 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability under physiological conditions, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, a derivative of this class has been evaluated in clinical trials targeting non-small cell lung cancer (NSCLC) with specific mutations in the HER family of receptors. This compound acts as a hypoxia-activated prodrug that selectively inhibits HER kinases in tumor cells, thereby reducing tumor growth and proliferation .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that related pyrimidine derivatives significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. The mechanism involves the suppression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels .

Antiviral Properties

Research has explored the antiviral potential of similar compounds against various viral infections. Notably, some derivatives have shown efficacy against herpes simplex virus type 1 (HSV-1), demonstrating lower EC50 values compared to standard antiviral agents . This suggests a potential role for these compounds in antiviral therapy.

Case Study 1: NSCLC Treatment

In a clinical trial (NCT03743350), a derivative of N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine was evaluated for its efficacy against NSCLC with HER2 mutations. The results indicated significant tumor regression in patients treated with this compound compared to standard chemotherapy regimens .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, derivatives similar to N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine were tested for their anti-inflammatory effects. The study found that these compounds reduced paw edema significantly more than the control group treated with indomethacin .

Comparative Table of Biological Activities

Activity Compound IC50/EC50 Reference
AnticancerN,1-Dimethyl derivativeNot specified
Anti-inflammatoryPyrimidine derivatives0.04 μM (COX-2)
AntiviralSimilar derivatives0.20 μM (HSV-1)

Scientific Research Applications

Antiviral Activity

Recent investigations have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 main protease (MPro). In vitro studies demonstrated that derivatives of this compound exhibited potent antiviral activity against COVID-19 by inhibiting viral replication .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. Studies indicated that certain derivatives significantly suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for inhibition were comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Research has suggested that N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may exhibit anticancer effects by inducing apoptosis in various cancer cell lines. Preliminary results from cell viability assays indicated a dose-dependent reduction in cell proliferation in several tumor models .

Case Studies

StudyObjectiveFindings
Atatreh et al. (2021)Synthesis and anti-inflammatory activityIdentified several derivatives with significant COX inhibition (IC50 = 0.04 μmol) compared to celecoxib .
Computational Study (2023)Antiviral efficacy against SARS-CoV-2Demonstrated effective inhibition of viral growth in vitro with promising structure–activity relationships identified .
Cancer Research (2024)Evaluation of anticancer propertiesShowed that certain derivatives induced apoptosis in cancer cell lines with IC50 values indicating effective cytotoxicity .

Comparison with Similar Compounds

Modifications at the N-1 Position

Substitutions at N-1 influence solubility and target engagement:

Compound Name N-1 Substituent Molecular Weight logP Biological Activity (IC₅₀/MIC) Reference ID
Target Compound Methyl 360.41 ~3.5* Not reported
1-Benzyl derivative (Compound 21 ) Benzyl 412.42 N/A IC₅₀ >100 µM (SARS-CoV-2 Mpro)
1-(3-Methoxypropyl) derivative (E201-0342) 3-Methoxypropyl 360.41 3.56 MIC = 20 mg/mL (MDR-Mtb)
N,N-Diethyl derivative (E201-0192) Diethyl 312.37 1.64 Not reported

*Estimated based on analogs.

Key Findings :

  • Benzyl groups (Compound 21 ) reduce activity against SARS-CoV-2 Mpro compared to reference inhibitors like GC376 .
  • 3-Methoxypropyl substitution enhances antitubercular activity, likely due to improved membrane penetration .
  • Smaller alkyl groups (e.g., methyl) balance lipophilicity and solubility, making them suitable for broad-spectrum optimization.

Variations in the Carboxamide Substituent

The N-aryl group modulates target specificity and binding affinity:

Compound Name Carboxamide Substituent Molecular Weight Activity Reference ID
Target Compound Phenyl 360.41 Not reported
N-(4-Chlorophenyl) (Compound 22 ) 4-Chlorophenyl 352.77 IC₅₀ = 45 µM (SARS-CoV-2 Mpro)
N-(3-Acetylphenyl) (Compound 25 ) 3-Acetylphenyl 375.42 IC₅₀ = 32 µM (SARS-CoV-2 Mpro)
N-(2,3-Dimethylphenyl) (E201-0342) 2,3-Dimethylphenyl 360.41 MIC = 50 mg/mL (Msmeg)

Key Findings :

  • Electron-withdrawing groups (e.g., 4-Cl in Compound 22 ) enhance protease inhibition, possibly through hydrogen bonding with catalytic residues .
  • Bulkier substituents (e.g., 3-acetylphenyl in 25 ) improve potency, suggesting steric complementarity with the Mpro active site .
  • Hydrophobic groups (e.g., 2,3-dimethylphenyl) favor antimycobacterial activity by interacting with lipid-rich bacterial cell walls .

Core Modifications and Bioisosteres

Modifications to the tricyclic core alter pharmacokinetics and target selectivity:

Compound Name Core Modification Activity Reference ID
Target Compound Pyrido-pyrrolo-pyrimidine Not reported
1,4-Dihydropyrimido[1,2-a]benzimidazole Benzimidazole fusion Anticancer (preclinical)
7-Methyl derivative (CAS 902034-99-5) Methyl at position 7 Not reported

Key Findings :

  • Benzimidazole-fused analogs exhibit divergent biological activities (e.g., anticancer), highlighting the scaffold's versatility .
  • Methylation at position 7 (CAS 902034-99-5) may influence metabolic stability but requires further study .

Preparation Methods

Chemical Identity and Structural Features

N,1-Dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a tricyclic heterocycle integrating pyrido[1,2-a]pyrimidine, pyrrolo[2,3-d]pyrimidine, and a carboxamide moiety. The 1-methyl and N-phenyl substituents confer steric and electronic modulation, influencing reactivity and biological activity.

Molecular Formula : C₁₉H₁₇N₅O₂
Molecular Weight : 347.37 g/mol
IUPAC Name : 6-Methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Synthetic Routes and Methodological Approaches

Starting Materials and Precursors

The synthesis begins with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Compound 15), which undergoes nucleophilic substitution with methyl-N-methylglycinate. This precursor is selected for its α-amino ester functionality, enabling cyclization into the pyrrolo[2,3-d]pyrimidine core.

Stepwise Synthesis

Formation of Methyl 1-Methyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate

A mixture of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (0.01 mol), methyl-N-methylglycinate (0.01 mol), methanol (20 mL), and triethylamine (0.5 mL) is refluxed for 4 hours. The precipitate is filtered and recrystallized from ethanol/benzene, yielding the ester intermediate (Compound 17) in 65–72% yield.

Reaction Conditions :

  • Temperature : Reflux (≈78°C)
  • Catalyst : Triethylamine (base)
  • Solvent : Methanol
Hydrolysis to Carboxylic Acid Intermediate

The ester (Compound 17) is treated with aqueous lithium hydroxide (0.01 mol) in methanol under reflux for 2 hours. After solvent removal, the crude 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 19) is extracted with acetonitrile (85% yield).

Key Parameters :

  • Base : Lithium hydroxide
  • Solvent : Methanol/water
  • Purity : ≥95% (by thin-layer chromatography)
Carboxamide Formation via 1,1′-Carbonyldiimidazole Coupling

The carboxylic acid (Compound 19) is condensed with aniline derivatives using 1,1′-carbonyldiimidazole (0.01 mol) in acetonitrile under reflux for 4 hours. Column chromatography (hexane/ethyl acetate, 3:1) isolates this compound in 58–64% yield.

Optimization Insights :

  • Coupling Agent : 1,1′-Carbonyldiimidazole (superior to carbodiimides for avoiding urea byproducts).
  • Solvent : Acetonitrile (enhances solubility of intermediates).
  • Temperature : 80–85°C (prevents imidazole degradation).

Alternative Pathways

Patent EP0815086A1 describes phenoxycarbonylamino pyrimidine synthesis using phenyl chloroformate and dimethylaniline, but this method introduces phenyl groups via electrophilic substitution, which is less applicable to carboxamide formation. However, its emphasis on solvent selection (1,4-dioxane) and stoichiometric excess (10–75% phenyl chloroformate) informs impurity mitigation strategies relevant to large-scale synthesis.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO- d6, 500 MHz) :

  • δ 10.14 (s, 1H, NH),
  • 8.97 (d, 1H, J = 11.6 Hz, pyridine-H6),
  • 7.78 (s, 2H, Ar-H3,5),
  • 7.31–7.15 (m, 5H, phenyl),
  • 3.42 (s, 3H, N-CH3).

13C NMR (DMSO- d6) :

  • δ 168.72 (CO),
  • 165.72 (CO),
  • 151.94 (C1, CH3),
  • 129.04 (C6).

LCMS (ESI+) : m/z 348.1 [M+H]⁺.

Purity and Yield Optimization

Parameter Value/Outcome Source
Reaction Time 4 hours (coupling)
Column Chromatography Hexane/EtOAc (3:1)
Final Yield 58–64%
Purity (HPLC) ≥98%

Industrial and Methodological Considerations

Scalability Challenges

  • Impurity Control : Excess 1,1′-carbonyldiimidazole (1.2 equiv) suppresses N,N′-bis-pyrimidinylurea formation.
  • Solvent Recovery : Acetonitrile’s high volatility complicates recycling; 1,4-dioxane offers an alternative with higher boiling points.

Q & A

Q. What are the optimal synthetic routes for preparing N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

The synthesis typically involves multi-step heterocyclic chemistry. A validated approach includes:

  • Alkylation and cyclocondensation : Reacting substituted pyridine/pyrrole precursors with carboxamide derivatives under reflux conditions (e.g., using DMF as a solvent).
  • Oxidation and functionalization : Introducing the 4-oxo group via controlled oxidation with reagents like KMnO₄ or TBHP (tert-butyl hydroperoxide).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the target compound.
    Validation requires 1H/13C NMR , HRMS , and IR spectroscopy to confirm regioselectivity and purity .

Q. How should researchers characterize the physicochemical properties of this compound?

Key parameters include:

PropertyMethod/ParameterExample Value (C9 analog)
LogSw HPLC-derived hydrophobicity-3.28 (C9)
tPSA Computational analysis81.29 Ų (C9)
H-bonding H-donor/acceptors1 donor, 4 acceptors
Experimental validation via solubility assays (e.g., shake-flask method) and thermal analysis (DSC for melting point) is critical for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s antibiofilm activity?

  • Modular derivatization : Synthesize analogs with variations in the phenyl (N-phenyl) or methyl (N,1-dimethyl) groups. For example, replacing the phenyl group with pyridyl (as in C9) alters H-bonding and solubility .
  • Biological assays : Use microtiter plate biofilm assays (e.g., against Pseudomonas aeruginosa) with crystal violet staining. Compare IC₅₀ values to correlate substituent effects with activity .
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with biofilm-associated targets like bacterial lectins .

Q. How can contradictory data on biological activity between studies be resolved?

Common sources of discrepancy include:

  • Assay variability : Standardize protocols (e.g., incubation time, bacterial strain) and use positive controls (e.g., ciprofloxacin for biofilm inhibition).
  • Compound purity : Validate via HPLC-MS (>95% purity) to exclude impurities affecting results .
  • Orthogonal assays : Cross-validate using confocal microscopy (live/dead staining) and qPCR (gene expression of biofilm markers) .

Q. What strategies are recommended for elucidating the mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from bacterial lysates.
  • Metabolomic profiling : Apply LC-MS-based metabolomics to identify metabolic pathway disruptions (e.g., quorum-sensing molecules).
  • Genetic knockouts : Test activity against bacterial mutants (e.g., lasR mutants in P. aeruginosa) to pinpoint target pathways .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound?

  • Range-finding : Start with a broad range (1–100 µM) and refine using log-fold dilutions.
  • Controls : Include vehicle (DMSO) and untreated controls. For biofilm assays, normalize to OD₆₀₀ to account for growth effects.
  • Statistical rigor : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals. Replicate experiments ≥3 times .

Q. What analytical techniques are critical for stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • Degradation analysis : Monitor via UPLC-PDA for degradation products and LC-MSⁿ for structural elucidation.
  • Kinetic modeling : Apply Arrhenius equation to predict shelf life under storage conditions .

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